![molecular formula C14H18Cl2N2O3 B14428893 3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine CAS No. 83996-51-4](/img/structure/B14428893.png)
3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine is a synthetic compound that belongs to the class of nitrogen mustards. These compounds are known for their cytotoxic properties and have been used in various applications, including chemotherapy. The structure of this compound includes a phenylalanine backbone with a bis(2-chloroethyl)amino group and a formyl group attached to it.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine typically involves the reaction of L-phenylalanine with bis(2-chloroethyl)amine under specific conditions. The reaction is carried out in an inert solvent such as methylene chloride, with the presence of a binding agent like triethylamine to capture the hydrochloric acid produced during the reaction . The reaction conditions include maintaining a controlled temperature and ensuring proper mixing to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like sodium hydroxide or hydrochloric acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines. Substitution reactions can result in various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine has several scientific research applications:
Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: It has been explored for its potential use in chemotherapy due to its cytotoxic properties.
Mecanismo De Acción
The mechanism of action of 3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms cyclic ammonium ions (aziridinium ions) by intramolecular displacement of the chloride by the amine nitrogen . These aziridinium ions then alkylate DNA at the N-7 position of guanine bases, leading to the formation of interstrand cross-links. This cross-linking prevents DNA replication and transcription, ultimately leading to cell death .
Comparación Con Compuestos Similares
3-[Bis(2-chloroethyl)amino]-N-formyl-L-phenylalanine is similar to other nitrogen mustards, such as:
- Cyclophosphamide
- Chlorambucil
- Melphalan
- Bendamustine
Uniqueness
What sets this compound apart is its specific structure, which includes a formyl group and a phenylalanine backbone. This unique structure may confer different reactivity and biological activity compared to other nitrogen mustards .
List of Similar Compounds
- Cyclophosphamide
- Chlorambucil
- Melphalan
- Bendamustine
- Uramustine
Propiedades
Número CAS |
83996-51-4 |
|---|---|
Fórmula molecular |
C14H18Cl2N2O3 |
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
(2S)-3-[3-[bis(2-chloroethyl)amino]phenyl]-2-formamidopropanoic acid |
InChI |
InChI=1S/C14H18Cl2N2O3/c15-4-6-18(7-5-16)12-3-1-2-11(8-12)9-13(14(20)21)17-10-19/h1-3,8,10,13H,4-7,9H2,(H,17,19)(H,20,21)/t13-/m0/s1 |
Clave InChI |
KJWKATBKKLQSGS-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)N(CCCl)CCCl)C[C@@H](C(=O)O)NC=O |
SMILES canónico |
C1=CC(=CC(=C1)N(CCCl)CCCl)CC(C(=O)O)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Acetyl-5-[(pentyloxy)methyl]oxolan-2-one](/img/structure/B14428812.png)
![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)

![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)

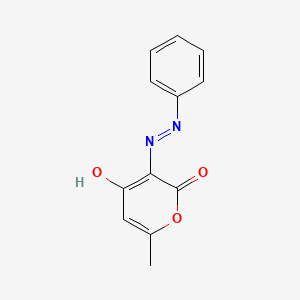
![Ethanone, 1,1'-(1',4'-dihydro-2',6'-dimethyl[2,4'-bipyridine]-3',5'-diyl)bis-](/img/structure/B14428853.png)
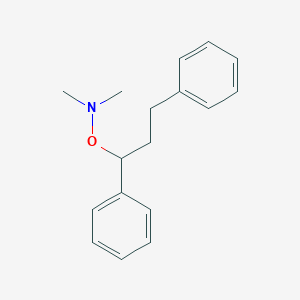
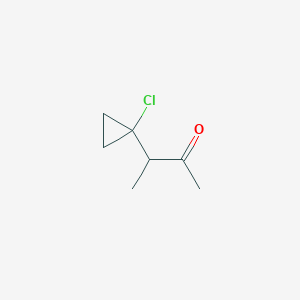
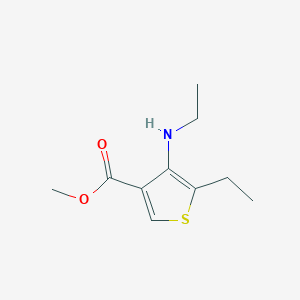
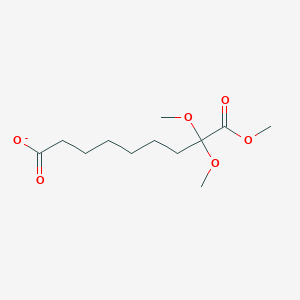

![Benzamide, 2,6-dimethoxy-N-[3-(2-methoxy-1,1-dimethylethyl)-5-isoxazolyl]-](/img/structure/B14428884.png)
![{[(8xi,9xi,14xi)-3,17-Dioxoandrost-4-en-19-yl]oxy}acetic acid](/img/structure/B14428891.png)
